(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Overview
Description
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic compound characterized by its intricate ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, beginning with the formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions. The cyclopentylmethyl ketone moiety is introduced via a nucleophilic substitution reaction, often facilitated by a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of high-pressure reactors and efficient catalysts can streamline the synthesis, ensuring high yield and purity. The control of reaction parameters, such as temperature, pressure, and pH, is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often involving strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: : Reduction can be achieved using agents like lithium aluminium hydride, targeting specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid
Reducing Agents: : Lithium aluminium hydride, sodium borohydride
Catalysts: : Palladium on carbon for hydrogenation reactions
Major Products
The major products of these reactions depend on the reagents and conditions used. For instance, oxidation typically yields more polar compounds, while reduction often results in simpler, less oxidized forms.
Scientific Research Applications
This compound has a broad range of applications:
Chemistry: : Used as a building block in synthetic organic chemistry for the development of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: : Explored for its therapeutic potential in treating certain diseases, thanks to its unique chemical properties.
Industry: : Utilized in the development of novel materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions at the molecular level. It may bind to specific proteins or enzymes, altering their function. The exact pathways depend on the application; for medicinal purposes, it may interact with cellular receptors or enzymes to modulate biological activity.
Comparison with Similar Compounds
This compound stands out due to its unique structural framework, which imparts specific chemical properties. Similar compounds include:
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives: : These share the core structure but differ in the substituents attached.
Cyclopentylmethyl Ketones: : Simple ketones with varying side chains.
Thiophene-Containing Compounds: : These include various thiophene derivatives that exhibit similar reactivity patterns.
Conclusion
The compound (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a versatile molecule with significant potential across multiple scientific disciplines. Its complex structure allows for a diverse range of reactions and applications, making it a valuable subject of study.
Properties
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-14-11-18-21-12-15-13-23(9-6-16(15)24(18)22-14)19(25)20(7-2-3-8-20)17-5-4-10-26-17/h4-5,10-12H,2-3,6-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCZDHITZSSFTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4(CCCC4)C5=CC=CS5)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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